molecular formula C27H27N5O3S B2434335 N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476447-63-9

N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2434335
CAS RN: 476447-63-9
M. Wt: 501.61
InChI Key: NMSKBKIGPBZZTD-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The presence of the benzyl group and the methoxybenzamide group suggests that it might have interesting biological activities.


Molecular Structure Analysis

The compound contains several functional groups, including a 1,2,4-triazole ring, a sulfanyl group, an amide group, and a methoxy group. These groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like the amide and the methoxy group could increase the compound’s solubility in polar solvents .

Scientific Research Applications

Radioligand Development for Dopamine D-2 Receptors

Radioligands based on substituted benzamide structures have been developed for selective imaging and study of dopamine D-2 receptors. These compounds, through specific modifications, have shown potent binding to dopamine receptors, indicating their utility in neuropharmacology and the potential for brain imaging applications. For example, derivatives of substituted benzamides have been utilized to create radiolabeled compounds for single-photon emission computed tomography (SPECT) imaging, highlighting their application in the diagnosis and study of neurological disorders (de Paulis et al., 1988).

Antimicrobial Activity

Benzamide derivatives incorporating various functional groups, such as triazoles and thiazoles, have been synthesized and evaluated for their antimicrobial properties. These studies aim to discover new therapeutic agents capable of combating bacterial and fungal infections. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties (Desai et al., 2013).

Applications in Neurodegenerative Disease Research

Compounds featuring benzoxazole derivatives, similar to the structural components of the given chemical, have been developed as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These derivatives exhibit high affinity for β-amyloid aggregates, demonstrating their potential utility in the early diagnosis and monitoring of Alzheimer's disease progression through non-invasive imaging techniques (Cui et al., 2012).

Selective Separation of Aqueous Anions

Research into the selective separation of aqueous anions, such as sulphate, using crystallization techniques has explored compounds with ligands featuring triazole and benzyl groups. These studies provide insights into environmental chemistry and the potential for developing more effective methods for the removal of specific anions from water sources, demonstrating the broader applicability of such compounds in environmental science and engineering (Luo et al., 2017).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be tested for biological activity, given the known activities of other 1,2,4-triazole derivatives .

properties

IUPAC Name

N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-19-8-12-22(13-9-19)29-25(33)18-36-27-31-30-24(32(27)17-20-6-4-3-5-7-20)16-28-26(34)21-10-14-23(35-2)15-11-21/h3-15H,16-18H2,1-2H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSKBKIGPBZZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

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